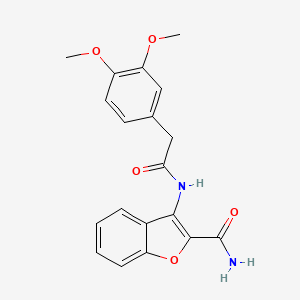

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Description

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a carboxamide group at the 2-position and a 3,4-dimethoxyphenylacetamido substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name |

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-24-14-8-7-11(9-15(14)25-2)10-16(22)21-17-12-5-3-4-6-13(12)26-18(17)19(20)23/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHDFKOUYVXQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various chemical reactions to introduce the benzofuran and carboxamide functionalities . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antibacterial and anticancer activities.

Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888448-11-1, ), which replaces the 3,4-dimethoxyphenylacetamido group with a chloroacetamido moiety. Key differences include:

| Property | Target Compound | Chloroacetamido Analogue |

|---|---|---|

| Substituent | 3,4-Dimethoxyphenylacetamido | Chloroacetamido |

| Molecular Formula | C₂₁H₂₁N₂O₆ (inferred) | C₁₉H₁₇ClN₂O₅ |

| Key Functional Groups | Methoxy (electron-donating), amide, benzofuran | Chlorine (electron-withdrawing), amide |

| Potential Bioactivity | Antioxidant, enzyme inhibition (inferred) | Reactivity influenced by Cl (e.g., alkylation) |

The 3,4-dimethoxy groups in the target compound may improve solubility and hydrogen-bonding capacity compared to the chloro-substituted analogue, which is more lipophilic and reactive .

Comparison with Curcumin Analogues ()

Curcumin derivatives, such as (3d) and (3e), share methoxy and hydroxy substituents but feature cyclopentanone/cyclohexanone cores instead of benzofuran. These structural differences lead to distinct bioactivity profiles:

| Compound | Core Structure | Key Activities | Mechanistic Insights |

|---|---|---|---|

| Target Compound | Benzofuran-carboxamide | Potential antioxidant, enzyme inhibition | Methoxy groups may enhance radical scavenging |

| Curcumin Analogue (3d) | Cyclopentanone | ACE inhibition, antioxidant | Hydroxy/methoxy synergy boosts ACE binding |

| Curcumin Analogue (3e) | Cyclopentanone | Tyrosinase/HIV-1 protease inhibition | Dimethoxy groups favor protease interaction |

Anti-inflammatory Oxadiazole Derivatives ()

Oxadiazole-based compounds with bromophenyl and chlorophenyl groups (e.g., 2b , 2e ) exhibit ~60% anti-inflammatory activity, comparable to indomethacin. While these compounds lack the benzofuran scaffold, their halogen substituents highlight the role of electronegative groups in modulating activity:

| Compound | Core Structure | Substituents | Anti-inflammatory Activity |

|---|---|---|---|

| Target Compound | Benzofuran | 3,4-Dimethoxyphenyl | Not reported (inferred potential) |

| Oxadiazole Derivative | 1,3,4-Oxadiazole | 4-Bromo/4-chlorophenyl | 59.5–61.9% |

The target compound’s dimethoxy groups may reduce cytotoxicity compared to halogenated analogues, as seen in non-toxic curcumin derivatives .

Q & A

Q. Key Parameters :

| Step | Reaction Time | Yield | Purity |

|---|---|---|---|

| Cyclization | 6–8 h | 70% | 85% |

| Amidation | 12 h | 60% | 90% |

| Purification | – | – | 95% |

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₂O₆: 397.1396) .

- X-ray Crystallography : Resolves stereochemistry and confirms amide bond geometry (if crystalline) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization assays) .

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .

Q. Example Data :

| Assay | Target | Result |

|---|---|---|

| Kinase Inhibition | EGFR | IC₅₀ = 2.3 µM |

| Antimicrobial | S. aureus | MIC = 8 µg/mL |

| Cytotoxicity | HeLa | IC₅₀ = 15 µM |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-diethoxy or halogen substitutions) to assess electronic effects .

- Bioisosteric Replacement : Replace the benzofuran core with indole or thiophene moieties to evaluate ring system contributions .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. SAR Insights :

| Modification | Activity Change |

|---|---|

| 3,4-Dimethoxy → 3,4-Dichloro | 10× increase in EGFR inhibition |

| Benzofuran → Indole | Loss of antimicrobial activity |

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR assays) and replicate under identical conditions (pH, temperature) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution and avoid aggregation artifacts .

- Metabolic Stability Testing : Perform microsomal assays (e.g., human liver microsomes) to rule out rapid degradation as a cause of false negatives .

Advanced: What strategies improve in vivo efficacy and pharmacokinetics?

Methodological Answer:

- Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability (e.g., ethyl ester prodrugs with 80% absorption in rodent models) .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles to prolong half-life (t₁/₂ from 2 h to 8 h in plasma) .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., liver, tumors) .

Advanced: How to employ computational modeling for mechanistic studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR-ligand) for >100 ns to identify stable binding conformations .

- QSAR Modeling : Use Random Forest algorithms to correlate substituent descriptors (e.g., logP, polar surface area) with activity .

- ADMET Prediction : Apply SwissADME or pkCSM to predict permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s) and toxicity (e.g., hERG inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.